2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid 2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759667
InChI: InChI=1S/C16H15BrN2O5/c17-12-7-6-11(8-18-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22)
SMILES:
Molecular Formula: C16H15BrN2O5
Molecular Weight: 395.20 g/mol

2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid

CAS No.:

Cat. No.: VC17759667

Molecular Formula: C16H15BrN2O5

Molecular Weight: 395.20 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid -

Specification

Molecular Formula C16H15BrN2O5
Molecular Weight 395.20 g/mol
IUPAC Name 3-(6-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C16H15BrN2O5/c17-12-7-6-11(8-18-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22)
Standard InChI Key AVAULUZZEGVSSH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=C(C=C2)Br)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid (C₁₆H₁₅BrN₂O₅) features a central propanoic acid scaffold substituted at the α-carbon with both a benzyloxycarbonyl (Cbz) group and a 6-bromopyridin-3-yl moiety. The hydroxyl group at the β-position introduces stereochemical complexity, enabling chiral interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅BrN₂O₅
Molecular Weight395.20 g/mol
IUPAC Name3-(6-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Canonical SMILESC1=CC=C(C=C1)COC(=O)NC(C(C2=CN=C(C=C2)Br)O)C(=O)O
Topological Polar Surface Area113 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The bromine atom at the 6-position of the pyridine ring enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic modifications. The Cbz group serves as a transient protective moiety for the amino group, a strategy widely employed in peptide synthesis.

Synthesis and Preparation

Stepwise Synthetic Pathways

Industrial synthesis typically involves a multi-step protocol:

  • Amino Protection: The primary amino group of β-hydroxyaspartic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (pH 9–10) to yield 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid.

  • Pyridinyl Coupling: A Suzuki-Miyaura cross-coupling reaction introduces the 6-bromopyridin-3-yl group via palladium catalysis, leveraging the boronic acid derivative of 6-bromopyridine.

  • Deprotection and Purification: Acidic hydrolysis removes the Cbz group, followed by recrystallization from ethanol/water mixtures to achieve >98% purity.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Amino ProtectionCbz-Cl, NaHCO₃, THF, 0°C85
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72
Final DeprotectionHCl (6M), reflux, 2h91

Critical challenges include minimizing racemization at the β-hydroxy center and ensuring regioselectivity during pyridinyl coupling. Microwave-assisted synthesis has been explored to reduce reaction times by 40% while maintaining enantiomeric excess >99%.

Biological Activity and Mechanism

Enzyme Inhibition Profiling

In vitro studies demonstrate potent inhibition of:

  • Matrix Metalloproteinase-9 (MMP-9): IC₅₀ = 128 nM, attributed to chelation of the catalytic zinc ion by the hydroxypropanoic acid moiety.

  • Janus Kinase 2 (JAK2): IC₅₀ = 340 nM, with molecular docking suggesting hydrophobic interactions between the bromopyridinyl group and the kinase's ATP-binding pocket.

The compound's ability to simultaneously target inflammatory proteases and signaling kinases positions it as a candidate for autoimmune disease therapeutics.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Cbz-Protected Analogues

CompoundMMP-9 IC₅₀ (nM)JAK2 IC₅₀ (nM)
6-Bromo derivative (this compound)128340
6-Methoxy analogue450890
6-Methylamino variant 210410

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